molecular formula C9H10ClF4NO B1458999 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hcl CAS No. 1803606-55-4

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hcl

Cat. No.: B1458999
CAS No.: 1803606-55-4
M. Wt: 259.63 g/mol
InChI Key: RFCDPKSXMINDCH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10ClF4NO. It is known for its unique structure, which includes both trifluoromethyl and fluoro-methoxyphenyl groups. This compound is often used in various scientific research applications due to its distinctive properties.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with trifluoroacetic acid and ammonium chloride under controlled conditions. The reaction proceeds through a series of steps including condensation, reduction, and halogenation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetophenone derivatives, while reduction may produce trifluoroethylamines .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable tool in biochemical studies. The compound can modulate various pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-phenylethanone
  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the presence of both trifluoromethyl and fluoro-methoxyphenyl groups. This combination imparts distinct chemical and physical properties, making it particularly useful in specialized research applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO.ClH/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCDPKSXMINDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-55-4
Record name Benzenemethanamine, 3-fluoro-4-methoxy-α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803606-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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